molecular formula C16H23N3O6 B595827 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester CAS No. 1214161-73-5

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester

Cat. No.: B595827
CAS No.: 1214161-73-5
M. Wt: 353.375
InChI Key: QJGYEFFIXYNZNM-UHFFFAOYSA-N
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Description

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester is a complex organic compound that features a combination of functional groups, including an amino group, a nitro group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the amino group using di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected amino group. This is followed by nitration to introduce the nitro group and subsequent coupling reactions to form the final ester product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding amines, carboxylic acids, and deprotected amino compounds.

Scientific Research Applications

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid: Similar structure but lacks the ester group.

    4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of 4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxycarbonyl group provides protection during synthesis, making it a valuable intermediate in organic chemistry .

Biological Activity

4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester (often abbreviated as Boc-NO2-Ala-OMe) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and relevant research findings.

  • Molecular Formula : C15H21N3O6
  • Molar Mass : 339.34 g/mol
  • CAS Number : 1214179-85-7

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect amino groups during reactions. The presence of the nitro group on the aromatic ring contributes to its reactivity and biological profile.

Synthesis

The synthesis of Boc-NO2-Ala-OMe typically involves the following steps:

  • Protection of the amino group using the Boc group.
  • Introduction of the nitro group via electrophilic aromatic substitution.
  • Methyl ester formation through esterification reactions.

These steps can be optimized to yield high purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that derivatives of amino acids with nitro groups exhibit varying degrees of antimicrobial activity. While specific data on Boc-NO2-Ala-OMe is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, triazole derivatives synthesized from similar amino acids demonstrated weak cytotoxicity but no significant antimicrobial activity against tested strains like Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary assays on related triazole bis-amino acids indicated that while some showed weak cytotoxic effects (cell viability between 50-61%), others were completely inactive . It remains to be seen how Boc-NO2-Ala-OMe compares in this regard.

Study 1: Triazole Derivatives

A study focusing on a library of amino acid-based triazoles highlighted that modifications to the amino acid structure could influence both cytotoxicity and antimicrobial properties. The unprotected triazole bis-amino acids exhibited low cytotoxicity, suggesting that structural modifications can enhance biocompatibility .

Compound TypeCell Viability (%)Antimicrobial Activity
Unprotected Triazoles50 - 61None
Protected TriazolesClose to 100None

Study 2: Structure-Activity Relationship (SAR)

A comparative SAR study on various nitro-substituted amino acids provided insights into how different substituents affect biological activity. The presence of electron-withdrawing groups like nitro can enhance or diminish activity depending on their position relative to the active site in microbial targets .

Properties

IUPAC Name

methyl 4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6/c1-16(2,3)25-15(21)18-12(14(20)24-4)8-6-10-5-7-11(17)13(9-10)19(22)23/h5,7,9,12H,6,8,17H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGYEFFIXYNZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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